![molecular formula C24H23N3O B14296233 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- CAS No. 112022-04-5](/img/structure/B14296233.png)
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is a compound belonging to the family of acridine derivatives. These compounds are known for their intercalating properties, which allow them to insert themselves between DNA base pairs. This particular compound has been studied for its potential antitumor activity and its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- typically involves the reaction of acridine derivatives with appropriate amines. One common method involves the reaction of acridine-4-carboxylic acid with N,N-dimethyl-1,2-diaminoethane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
Medicine: Explored as a potential antitumor agent due to its ability to interfere with DNA processes in cancer cells.
作用机制
The mechanism of action of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- involves its intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. The compound’s ability to bind to DNA and inhibit topoisomerase activity makes it a potent antitumor agent .
相似化合物的比较
Similar Compounds
9-Aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: A closely related compound with similar antitumor activity.
5-Substituted 9-aminoacridine-4-carboxamides: These compounds have been studied for their enhanced DNA binding and cytotoxicity
Uniqueness
4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an antitumor agent .
属性
CAS 编号 |
112022-04-5 |
|---|---|
分子式 |
C24H23N3O |
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]-9-phenylacridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(17-9-4-3-5-10-17)18-11-6-7-14-21(18)26-23(19)20/h3-14H,15-16H2,1-2H3,(H,25,28) |
InChI 键 |
OWMIGERTWFJWTP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


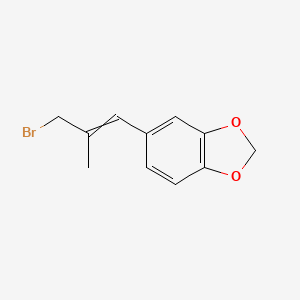
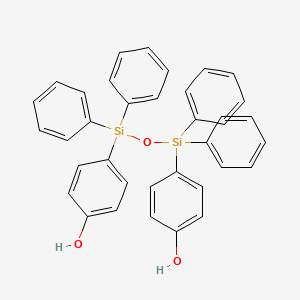
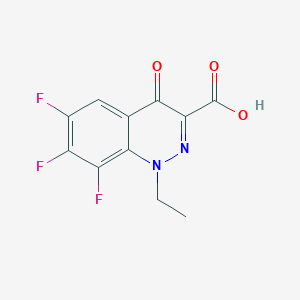
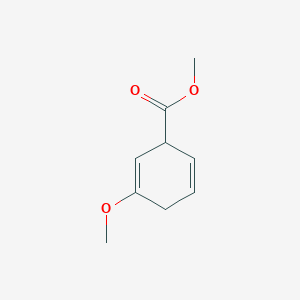
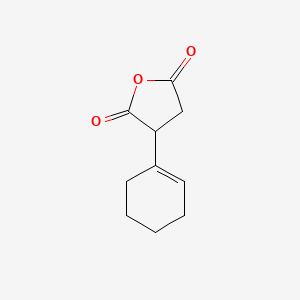
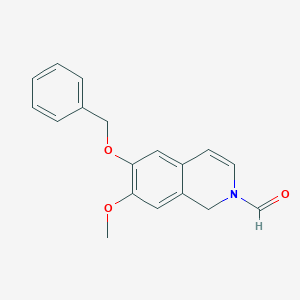
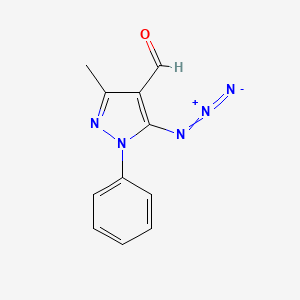

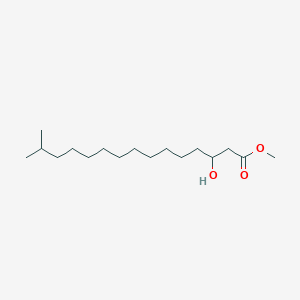
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)
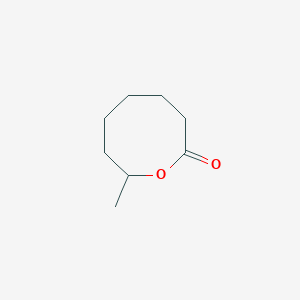
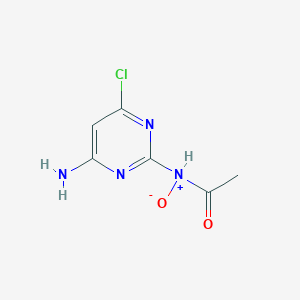
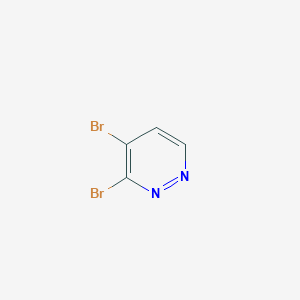
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
